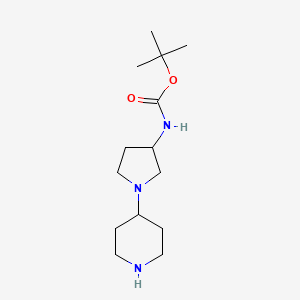

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-piperidin-4-ylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-6-9-17(10-11)12-4-7-15-8-5-12/h11-12,15H,4-10H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXFHIGFBZXEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655178 | |

| Record name | tert-Butyl [1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903094-57-5 | |

| Record name | tert-Butyl [1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (CAS No. 903094-57-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document delineates its chemical identity, physicochemical properties, and its pivotal role as a versatile intermediate for the synthesis of complex pharmaceutical agents. A detailed, field-tested protocol for its synthesis via reductive amination is presented, emphasizing the rationale behind procedural steps to ensure reproducibility and scalability. Furthermore, this guide outlines the standard analytical methodologies for the structural elucidation and purity assessment of the title compound, supported by expected characterization data. Safety protocols and handling guidelines are also detailed to ensure safe laboratory practice. This document is intended to be an essential resource for researchers engaged in the design and synthesis of novel therapeutics incorporating the piperidinyl-pyrrolidine scaffold.

Introduction and Strategic Importance

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, bearing the CAS number 903094-57-5, is a bifunctional organic molecule that incorporates a piperidine ring linked to a Boc-protected aminopyrrolidine moiety. The strategic placement of these two saturated nitrogen heterocycles makes it a valuable synthon in the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers chemical stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, enabling subsequent synthetic transformations.[1]

The piperidinyl-pyrrolidine scaffold is a common structural motif in a range of biologically active compounds. These saturated heterocyclic systems are prevalent in numerous FDA-approved drugs, where they often serve to modulate physicochemical properties such as solubility and lipophilicity, and to orient functional groups for optimal interaction with biological targets.[2] Consequently, tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and modulators of other important enzyme families.

Physicochemical and Structural Properties

A summary of the key physicochemical properties for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is provided in the table below. These values are critical for understanding the compound's behavior in various solvents and reaction conditions, as well as for its purification and handling.

| Property | Value | Reference |

| CAS Number | 903094-57-5 | |

| Molecular Formula | C₁₄H₂₇N₃O₂ | [3] |

| Molecular Weight | 269.39 g/mol | [3] |

| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar compounds |

| Solubility | Soluble in methanol, ethanol, and dichloromethane; sparingly soluble in water | Inferred from structure |

| Predicted XlogP | 1.3 | [4] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach for the synthesis of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is the reductive amination between tert-butyl pyrrolidin-3-ylcarbamate and piperidin-4-one. This reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced in situ to the desired secondary amine.

Proposed Synthetic Workflow

The overall synthetic strategy is depicted below. This two-step, one-pot process is highly efficient and avoids the isolation of the unstable enamine/iminium intermediate.

Caption: Synthetic workflow for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate.

Detailed Experimental Protocol

This protocol is based on established procedures for reductive amination reactions.[5][6]

Materials and Reagents:

-

tert-Butyl pyrrolidin-3-ylcarbamate (1.0 eq)

-

Piperidin-4-one hydrochloride (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of piperidin-4-one hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of the limiting reagent) under a nitrogen atmosphere, add triethylamine (1.2 eq) and stir for 15 minutes at room temperature to liberate the free base.

-

Add tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) to the mixture.

-

Stir the reaction mixture for 1 hour at room temperature to facilitate the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Note: The addition can be exothermic.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate.

Rationale for Experimental Choices

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards carbonyl groups than sodium borohydride, minimizing side reactions. Its tolerance for mildly acidic conditions allows for the in situ formation and reduction of the iminium ion.[5]

-

Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-polar and effectively solubilizes the reactants and reagents.

-

Base: Triethylamine is used to neutralize the hydrochloride salt of piperidin-4-one, allowing the free base to participate in the reaction.

-

Workup: The aqueous sodium bicarbonate quench neutralizes any remaining acidic species and destroys excess reducing agent. The subsequent extraction and brine wash remove inorganic byproducts and water.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), as well as multiplets for the piperidine and pyrrolidine ring protons. The proton on the carbamate-bearing carbon of the pyrrolidine ring would likely appear as a multiplet. |

| ¹³C NMR | Expected signals include those for the tert-butyl group (~28 ppm and ~79 ppm for the quaternary and methyl carbons, respectively), and multiple signals in the aliphatic region (30-60 ppm) corresponding to the carbons of the piperidine and pyrrolidine rings. The carbamate carbonyl carbon should appear around 155 ppm. |

| Mass Spectrometry (ESI-MS) | The positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 270.2. |

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid or formic acid. A purity of ≥95% is generally acceptable for use as a research intermediate.

-

Thin Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring. A suitable mobile phase would be 10% methanol in dichloromethane, with visualization by potassium permanganate stain.

Safety and Handling

As a Senior Application Scientist, ensuring safe laboratory practices is paramount. The following guidelines should be strictly adhered to when handling tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a valuable building block for creating libraries of compounds for screening against various biological targets. After deprotection of the Boc group, the resulting primary amine on the pyrrolidine ring can be further functionalized through acylation, alkylation, or sulfonylation to generate a diverse range of final products. This scaffold is particularly relevant in the synthesis of inhibitors targeting kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and metabolic disorders. Its use as an intermediate in the synthesis of complex molecules has been noted in the patent literature for various therapeutic areas.[8]

Conclusion

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a key synthetic intermediate with significant potential in modern drug discovery. This guide has provided a detailed framework for its synthesis, characterization, and safe handling. The presented reductive amination protocol offers a reliable and efficient method for its preparation, enabling researchers to access this valuable building block for the development of novel therapeutics. The insights into its chemical properties and applications underscore its importance for scientists in the pharmaceutical and biotechnology sectors.

References

- Google Patents. US10059714B2 - Protein kinase B inhibitors.

-

PubChemLite. Tert-butyl n-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate. Available from: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]

-

Supporting Information for various tert-butyl carbamates. Available from: [Link]

-

PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available from: [Link]

-

PubChemLite. Tert-butyl n-[1-(piperidin-4-yl)piperidin-4-yl]carbamate. Available from: [Link]

-

PubChem. tert-butyl N-(pyrrolidin-3-yl)carbamate. Available from: [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

- Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

- Google Patents. US20220213099A1 - Prodrug compounds.

-

National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

-

ACS Publications. Organic Process Research & Development Vol. 15 No. 4. Available from: [Link]

-

The Royal Society of Chemistry. Thioamide N–C(S) Activation. Available from: [Link]

-

ResearchGate. 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... Available from: [Link]

-

ACS Publications. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Available from: [Link]

-

ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... Available from: [Link]

-

Google Patents. United States Patent. Available from: [Link]

-

NIST WebBook. tert-Butyl carbamate. Available from: [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]

-

Dove Press. Drug Repurposing as an Effective Drug Discovery Strategy: A Critical Review. Available from: [Link]

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

-

OUCI. Development of Two Complementary Syntheses for a Privileged CGRP Receptor Antagonist Substructure. Available from: [Link]

Sources

- 1. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 2098034-88-7|tert-Butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Tert-butyl n-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate (C14H27N3O2) [pubchemlite.lcsb.uni.lu]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

Structure elucidation of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. Ambiguity in structure can lead to erroneous interpretations of biological activity, compromised intellectual property, and significant delays in development pipelines. This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, a heterocyclic building block relevant to modern medicinal chemistry. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, we present a self-validating workflow. This document is intended for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each analytical choice, ensuring a robust and irrefutable structural assignment.

Introduction: The Imperative for Orthogonal Analysis

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (Molecular Formula: C₁₄H₂₇N₃O₂, Monoisotopic Mass: 269.2103 Da) is a saturated heterocyclic compound featuring three key structural motifs: a piperidine ring, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protecting group. The presence of multiple nitrogen atoms and stereocenters makes it a versatile scaffold in the synthesis of more complex pharmaceutical agents.

Given this complexity, relying on a single analytical technique is insufficient for complete structural verification. Isomers could yield identical molecular weights, and certain functional groups may be difficult to discern with one method alone. Therefore, an orthogonal approach, where each technique provides a unique and complementary piece of the structural puzzle, is not just best practice—it is essential. Mass spectrometry provides the molecular formula, NMR spectroscopy maps the atomic connectivity, and FTIR spectroscopy confirms the presence of key functional groups.[1][2] The convergence of data from these independent methods provides the highest degree of confidence in the final structural assignment.

Chemical Structure of the Target Compound:

The Elucidation Workflow: An Integrated Strategy

The process of structure elucidation follows a logical progression from broad molecular properties to detailed atomic-level connectivity. Our workflow is designed to be systematic and self-validating, where the hypothesis generated from one technique is confirmed or refined by the next.

Mass Spectrometry: Confirming Molecular Identity

Guiding Principle & Rationale

Mass spectrometry is the first critical step, serving to determine the precise molecular weight and, by extension, the elemental composition of the analyte.[3][4] For a newly synthesized compound, this technique confirms that the reaction produced a product of the expected mass, ruling out many potential side products or starting materials. We employ High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and cleanly observe the protonated molecular ion ([M+H]⁺).[5][6] The high accuracy of HRMS allows for the confident assignment of a molecular formula.[4]

Predicted Mass Spectrum Data

The molecular formula C₁₄H₂₇N₃O₂ yields a calculated monoisotopic mass of 269.2103 Da.

| Ion Species | Calculated m/z | Expected Observation |

| [M+H]⁺ | 270.2176 | The most abundant ion (base peak) in the full scan spectrum under positive ESI mode. |

| [M+Na]⁺ | 292.1995 | Often observed as a sodium adduct, typically at lower intensity than [M+H]⁺. |

| [M-Boc+H]⁺ | 170.1546 | A common fragment resulting from the neutral loss of the Boc group (100.0528 Da). |

| [M-C₄H₉+H]⁺ | 214.1549 | Fragment corresponding to the loss of the tert-butyl group. |

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode.

-

Instrument: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in the m/z range of 50-750.

-

Analysis: Identify the m/z of the base peak and compare it to the calculated mass of the [M+H]⁺ ion. The observed mass should be within a 5 ppm tolerance of the calculated mass.

NMR Spectroscopy: The Definitive Structural Map

Guiding Principle & Rationale

While MS provides the formula, NMR spectroscopy reveals the actual arrangement of atoms.[7] It is the most powerful tool for the de novo structure elucidation of organic molecules.[8][9]

-

¹H NMR: Provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., sp³, sp², carbonyl).

-

2D NMR (COSY, HSQC): Used to definitively assign proton and carbon signals and confirm connectivity, especially in complex regions of the spectrum.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Protons | Moiety | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a | tert-Butyl | ~1.45 | Singlet (s) | 9H | Nine equivalent protons with no adjacent protons. Characteristic of a Boc group.[10][11] |

| b | Carbamate NH | ~4.8 - 5.2 | Broad Singlet (br s) | 1H | Exchangeable proton, often broad. Shift is solvent-dependent. |

| c | Pyrrolidine CH -N-Boc | ~4.0 - 4.2 | Multiplet (m) | 1H | Deshielded by both the nitrogen of the carbamate and the pyrrolidine ring nitrogen. |

| d, e | Pyrrolidine CH ₂ | ~1.8 - 2.2 | Multiplet (m) | 2H | Diastereotopic protons on the carbon adjacent to the CH-N-Boc group. |

| f, g | Pyrrolidine CH ₂-N | ~2.8 - 3.2 | Multiplet (m) | 2H | Protons on the carbon adjacent to the ring nitrogen, deshielded. |

| h | Piperidine CH -N | ~2.4 - 2.6 | Multiplet (m) | 1H | Methine proton on the piperidine ring, attached to the pyrrolidine nitrogen. |

| i, j | Piperidine CH ₂ (axial) | ~1.2 - 1.4 | Multiplet (m) | 4H | Shielded axial protons on the piperidine ring. |

| k, l | Piperidine CH ₂ (equatorial) | ~1.7 - 1.9 | Multiplet (m) | 4H | Deshielded equatorial protons on the piperidine ring. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Carbons | Moiety | Predicted Shift (δ, ppm) | Rationale |

| 1 | Carbamate C =O | ~155.5 | Characteristic chemical shift for a carbamate carbonyl carbon.[10] |

| 2 | tert-Butyl Quaternary C | ~79.5 | Quaternary carbon of the Boc group.[10] |

| 3 | tert-Butyl C H₃ | ~28.4 | Three equivalent methyl carbons of the Boc group.[10] |

| 4 | Pyrrolidine C H-N-Boc | ~50 - 53 | Methine carbon bearing the carbamate group. |

| 5, 6 | Pyrrolidine C H₂ | ~30 - 35 | Aliphatic carbons within the pyrrolidine ring. |

| 7 | Piperidine C H-N | ~55 - 58 | Methine carbon of the piperidine ring, attached to the pyrrolidine nitrogen. |

| 8, 9 | Piperidine C H₂ | ~45 - 48 | Carbons adjacent to the piperidine nitrogen. Based on known piperidine shifts.[12][13][14][15] |

| 10, 11 | Piperidine C H₂ | ~25 - 30 | Carbons beta to the piperidine nitrogen.[12][13][14][15] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, several hundred to a few thousand scans may be necessary.

-

2D NMR (Optional but Recommended): Acquire COSY (proton-proton correlation) and HSQC (one-bond proton-carbon correlation) spectra to confirm assignments.

-

Processing: Fourier transform the data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate the ¹H NMR signals.

FTIR Spectroscopy: Functional Group Fingerprinting

Guiding Principle & Rationale

FTIR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies.[16] For this molecule, FTIR is crucial to verify the existence of the carbamate's N-H and C=O bonds, providing evidence that complements the NMR and MS data.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3350 | N-H Stretch | Secondary Amine (Carbamate) | A moderately sharp peak indicating the N-H bond of the carbamate. |

| ~2950 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong, sharp peaks characteristic of the numerous sp³ C-H bonds in the molecule. |

| ~1685 | C=O Stretch | Carbamate Carbonyl | A very strong and sharp absorption, which is a key diagnostic peak for the Boc group.[17] |

| ~1520 | N-H Bend | Secondary Amine (Carbamate) | A moderate peak associated with the bending of the N-H bond. |

| ~1250 & ~1160 | C-O Stretch | Carbamate Ester | Strong peaks corresponding to the C-O single bond stretches within the carbamate group. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

-

Instrument: An FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Analysis: Identify the key absorption bands and match them to the expected functional groups.

Data Integration: The Path to Unambiguous Confirmation

The true power of this orthogonal approach lies in the integration of all data points. A proposed structure must be consistent with every piece of evidence.

-

MS confirms the molecular formula is C₁₄H₂₇N₃O₂.

-

FTIR confirms the presence of the carbamate C=O and N-H functional groups.

-

¹H and ¹³C NMR data confirm the tert-butyl group (9H singlet, characteristic carbon shifts) and the complex aliphatic signals are consistent with the interconnected piperidine and pyrrolidine rings.

-

The combination is irrefutable. Any other isomer, such as one where the piperidine and pyrrolidine rings are connected differently, would produce a distinctly different NMR spectrum (different chemical shifts and multiplicities) and potentially different MS fragmentation patterns.

Conclusion

The structure elucidation of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is achieved with high confidence through the synergistic application of Mass Spectrometry, NMR Spectroscopy, and FTIR Spectroscopy. This guide has detailed the guiding principles, predictive data, and experimental protocols necessary for this task. By following this integrated and self-validating workflow, researchers and drug development professionals can ensure the foundational accuracy of their chemical matter, a critical requirement for advancing scientific discovery and developing novel therapeutics.

References

-

Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. Retrieved from [Link]

- Joseph, M. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures.

-

Van Bocxlaer, J., & Clauwaert, K. (2018). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170337. [Link]

-

Applying mass spectrometry in pharmaceutical analysis. (2022). Drug Discovery News. Retrieved from [Link]

-

Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Lab Manager. Retrieved from [Link]

-

Piperidine. (n.d.). In Wikipedia. Retrieved from [Link]

- Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2943-2948.

-

Piperidine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Oberacher, H., & Pitterl, F. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(8), 3461–3470. [Link]

- Supporting Information for [Source inform

- [Source inform

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3566-3569. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

- [Source inform

-

Structure Elucidation Definition. (n.d.). Fiveable. Retrieved from [Link]

- [Source inform

- [Source inform

- [Source inform

- [Source inform

- [Source inform

- [Source inform

- [Source inform

- [Source inform

- Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97.

-

Tert-butyl n-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate. (n.d.). PubChemLite. Retrieved from [Link]

- [Source inform

-

Pyrrolidine. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- [Source inform

- [Source inform

- [Source inform

- [Source inform

- [Source inform

- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- [Source inform

-

nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. (2019). ACS Publications. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

- [Source inform

- Functional group identification for FTIR spectra using image-based machine learning models. (n.d.). NSF Public Access Repository.

- Quantification of Mass Fraction of Organic Mass Functional Groups: Fourier Transform Infrared spectroscopy (FTIR) Application. (2016).

- [Source inform

- [Source inform

- [Source inform

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. fiveable.me [fiveable.me]

- 3. longdom.org [longdom.org]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. jchps.com [jchps.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. jchps.com [jchps.com]

- 10. rsc.org [rsc.org]

- 11. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

- 13. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 17. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of Boc-Protected Diamine Scaffolds

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Piperidinyl-Pyrrolidines

In the landscape of modern medicinal chemistry, the quest for novel therapeutics with improved efficacy and specificity is relentless. Conformationally restricted scaffolds are highly prized platforms for drug design, as they reduce the entropic penalty of binding to a biological target by pre-organizing functional groups in a defined spatial orientation.[1] Among these, scaffolds combining piperidine and pyrrolidine rings represent a versatile and sp³-rich diamine framework, offering multiple vectors for chemical elaboration.[2][3]

However, the synthetic utility of such diamines is contingent upon the ability to selectively functionalize one nitrogen atom in the presence of the other. This requires the use of a robust protecting group, and the tert-butyloxycarbonyl (Boc) group is a preeminent choice.[4] The Boc group is renowned for its stability across a wide range of basic, nucleophilic, and reductive conditions, yet it is readily cleaved under mild acidic conditions, making it an invaluable tool in multi-step synthesis.[5][6]

The introduction of the Boc group fundamentally alters the molecule's character. It transforms a basic, hydrophilic amine into a neutral, lipophilic carbamate, thereby profoundly influencing the compound's physicochemical properties. An in-depth understanding of these properties—lipophilicity, basicity, solubility, and stability—is not merely academic; it is critical for designing efficient synthetic routes, developing robust purification strategies, and ultimately, for guiding the selection of drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide provides a comprehensive analysis of these core properties for researchers, scientists, and drug development professionals working with Boc-protected piperidinyl-pyrrolidine intermediates.

Lipophilicity: Mastering the LogP and LogD Landscape

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery.[7][] It governs a molecule's ability to cross biological membranes, influences plasma protein binding, and is a key determinant of solubility and metabolic clearance.[][9] Lipophilicity is quantified using the partition coefficient (LogP) for neutral molecules or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[10]

The introduction of the Boc group causes a significant increase in lipophilicity. The large, nonpolar tert-butyl moiety masks the polarity of the N-H bond, making the entire molecule less polar and more soluble in nonpolar environments.[6] This shift can be advantageous for extraction and chromatography but must be carefully managed to keep drug candidates within an optimal lipophilicity range (e.g., CLogP < 5, as per Lipinski's Rule of 5) to avoid issues with solubility and metabolic instability.[11]

| Compound | Approximate Calculated LogP | Comments |

| Pyrrolidine | ~0.3 | Parent heterocycle, relatively polar. |

| N-Boc-pyrrolidine | ~1.6[12] | Significant increase in lipophilicity upon protection. |

| Piperidine | ~0.8 | Parent heterocycle, relatively polar. |

| N-Boc-piperidine | ~2.1 | Significant increase in lipophilicity upon protection. |

For a mono-Boc-protected piperidinyl-pyrrolidine, the molecule possesses one non-basic carbamate and one basic secondary amine. This makes its lipophilicity exquisitely dependent on pH. At physiological pH (7.4), the unprotected nitrogen will be partially or fully protonated, increasing the molecule's polarity and lowering its measured LogD value compared to its theoretical LogP.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol describes a validated, self-contained method for measuring the distribution coefficient at pH 7.4, a critical parameter for predicting in-vivo behavior.[13]

Pillar of Trustworthiness: The self-validating nature of this protocol lies in the use of High-Performance Liquid Chromatography (HPLC) for quantification. This ensures that the measured concentrations are accurate and specific to the analyte, even in the presence of minor impurities, and allows for the determination of concentration in both phases from a single calibration curve.[13][14]

Methodology:

-

Phase Preparation:

-

Prepare a 1-octanol phase saturated with phosphate-buffered saline (PBS) at pH 7.4.

-

Prepare a PBS phase (pH 7.4) saturated with 1-octanol.

-

Allow both phases to separate for at least 24 hours before use to ensure mutual saturation.[14]

-

-

Sample Preparation:

-

Accurately prepare a stock solution of the Boc-protected piperidinyl-pyrrolidine in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 10 mg/mL).

-

-

Partitioning:

-

In a clean glass vial, combine 2.0 mL of the saturated 1-octanol phase and 2.0 mL of the saturated PBS (pH 7.4) phase.

-

Spike the biphasic system with a small volume (e.g., 20 µL) of the stock solution to achieve a final concentration that is detectable in both phases.

-

Cap the vial tightly and shake vigorously for 1 hour at a controlled temperature (e.g., 25°C) to allow for complete partitioning.

-

Let the vial stand undisturbed or centrifuge at low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from the top (1-octanol) and bottom (aqueous) layers.

-

Prepare a dilution series from the stock solution to create a calibration curve.

-

Analyze the concentrations of the analyte in the octanol and aqueous aliquots, along with the calibration standards, using a validated reverse-phase HPLC method.[13]

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the analyte in the 1-octanol phase ([Organic]) and the aqueous phase ([Aqueous]).

-

Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Organic] / [Aqueous])

-

Caption: Boc protection removes basicity via resonance.

Solubility Profile: Navigating Aqueous and Organic Media

The solubility of a compound is a critical factor for both synthetic chemistry and drug delivery. As a general rule, the introduction of the large, lipophilic Boc group decreases aqueous solubility while significantly increasing solubility in a wide range of organic solvents. [6][15] Unprotected piperidine itself is highly soluble in water due to hydrogen bonding. [16]In contrast, Boc-protected derivatives are often poorly soluble in water. [17]This has direct practical consequences:

-

Reaction Conditions: Reactions involving Boc-protected piperidinyl-pyrrolidines are typically performed in organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF). [15]* Work-up Procedures: The low water solubility allows for efficient extraction of the product from an aqueous phase into an organic solvent (e.g., ethyl acetate) during reaction work-ups.

-

Purification: While some Boc-protected intermediates can be crystallized, their increased lipophilicity and often liquid or waxy nature make silica gel chromatography a more common purification method.

| Solvent Class | Representative Solvents | Typical Solubility of Boc-Protected Piperidinyl-Pyrrolidines |

| Polar Protic | Water, Methanol, Ethanol | Poor in water; generally good in alcohols. [15] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally good to very good solubility. [15] |

| Nonpolar/Ethereal | Dichloromethane, THF, Ethyl Acetate | Good solubility is typically observed. |

| Hydrocarbon | Hexanes, Toluene | Lower solubility, often used as anti-solvents for crystallization. |

Chemical Stability and Forced Degradation

The utility of the Boc group is defined by its predictable stability profile: it is robust under many conditions but selectively labile to acid. [5] Conditions Where the Boc Group is Stable:

-

Basic Conditions: Resistant to hydrolysis by strong aqueous bases like NaOH and KOH. [6][18]* Nucleophiles: Generally unreactive towards common nucleophiles. [19]* Reductive Conditions: Stable to catalytic hydrogenation (e.g., H₂/Pd-C), which allows for the orthogonal deprotection of groups like benzyl (Bn) or benzyloxycarbonyl (Cbz). [6] Conditions Causing Cleavage (Deprotection): The primary reactivity is its cleavage under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, which facilitates the departure of the highly stable tert-butyl cation. The resulting carbamic acid intermediate rapidly decarboxylates to yield the free amine, CO₂, and isobutene. [5][20] Common reagents for deprotection include:

-

Trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v). [5]* Hydrogen chloride (HCl) in a solvent like methanol, dioxane, or ethyl acetate. [20]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol: Forced Degradation Study

Forced degradation studies are intentionally performed to understand the degradation pathways and establish the inherent stability of a molecule under stress conditions, which is a regulatory expectation. [21][22] Pillar of Expertise: The choice of stress conditions is not arbitrary; it is designed to mimic potential storage or processing extremes (pH variation, oxidation) to proactively identify potential liabilities in the molecular structure. An extent of degradation of 5-20% is typically targeted to ensure that degradation products can be reliably identified without completely consuming the parent compound. [21] Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Acidic Stress:

-

To an aliquot of the stock solution, add 1N HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours).

-

At various time points, withdraw a sample, neutralize with 1N NaOH, and analyze by HPLC-UV/MS.

-

-

Basic Stress:

-

To an aliquot of the stock solution, add 1N NaOH.

-

Incubate at 60°C for 24 hours.

-

At various time points, withdraw a sample, neutralize with 1N HCl, and analyze by HPLC-UV/MS.

-

-

Oxidative Stress:

-

To an aliquot of the stock solution, add 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature for 24 hours.

-

Analyze samples by HPLC-UV/MS at various time points.

-

-

Analysis: For each condition, compare the chromatograms of the stressed samples to a control sample. Identify the percentage of degradation of the parent compound and the formation of any new peaks (degradants). Mass spectrometry is used to obtain the mass of the degradants to help elucidate their structures.

Analytical Characterization: Confirming Identity and Purity

The successful synthesis and purification of a Boc-protected piperidinyl-pyrrolidine must be confirmed by rigorous analytical methods. Each technique provides a unique and complementary piece of structural information. [23][24]

| Technique | Principle | Information Provided & Key Signatures |

|---|---|---|

| ¹H NMR | Measures the magnetic environment of protons. | Unambiguous confirmation of the Boc group via a sharp 9H singlet at ~1.4 ppm. Also shows characteristic shifts for protons on the piperidine and pyrrolidine rings. [24] |

| ¹³C NMR | Measures the magnetic environment of carbon atoms. | Confirms key carbons of the Boc group: quaternary carbon (~80 ppm), methyl carbons (~28 ppm), and the carbamate carbonyl (~155 ppm). [23][24] |

| Mass Spec (MS) | Measures the mass-to-charge ratio of ions. | Confirms successful protection by showing the expected molecular ion peak, which is the mass of the starting diamine + 100.12 Da (the mass of C₅H₈O₂). [23] |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies the carbamate functional group through a strong C=O stretching absorption band in the region of 1680-1720 cm⁻¹. [23]|

Conclusion

The Boc-protected piperidinyl-pyrrolidine scaffold is a powerful platform in drug discovery, offering a blend of conformational rigidity and synthetic tractability. However, the act of Boc protection is a significant chemical modification that fundamentally reshapes the molecule's physicochemical profile. It markedly increases lipophilicity, nullifies the basicity of the protected nitrogen, and alters solubility in both aqueous and organic media. A deep, quantitative understanding of these properties is not optional—it is essential for efficient synthesis, purification, formulation, and the rational design of drug candidates with a higher probability of success. By leveraging the protocols and principles outlined in this guide, researchers can better navigate the challenges and unlock the full potential of these valuable chemical intermediates.

References

- Benchchem.

- Longdom Publishing.

- PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- ChemBK. 1-Boc-piperidine, N-(tert-Butoxycarbonyl)piperidine.

- Quora. Which is a stronger base, pyrrolidine or piperidine?.

- Benchchem. A Comparative Guide to Analytical Methods for Confirming Boc Protection.

- ACD/Labs. LogP—Making Sense of the Value.

- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Reddit. Why is boc stable to hydrolysis under basic conditions?.

- Sigma-Aldrich. N-Boc-pyrrolidine 97%.

- Sigma-Aldrich. BOC-ON.

- ChemicalBook. N-BOC-piperidine-4-carboxylic acid.

- ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)

- Juniper Publishers. Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids.

- PubChem. N-Boc-pyrrolidine.

- Life Chemicals. Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery.

- ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Chemistry Stack Exchange. Which is more basic, piperidine or pyrrolidine and why?.

- BOC Sciences. Lipophilicity Assays.

- Solubility of Things. Piperidine.

- Pharmaceutical Technology.

- Benchchem.

- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- ChemicalBook. 1-Boc-piperidine.

- ResearchGate. Selective Mono‐BOC Protection of Diamines.

- ResearchGate. Lipophilicity Parameters of Analyzed Compounds with the log P Values....

- PMC. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry.

- ResearchGate. Calculated physicochemical properties of Boc-deprotected.

- Santa Cruz Biotechnology. 4-N-Boc-amino-1-(pyrrolidin-3-yl) piperidine.

- Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry.

- ResearchGate.

- NIH.

- RSC Publishing.

- ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines.

- Benchchem. Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.

- SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof.

- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- NIH. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism.

- ResearchGate.

- SciSpace.

- Benchchem. Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis.

- Der Pharma Chemica. Scholars Research Library.

- NIH.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 9. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. benchchem.com [benchchem.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 18. reddit.com [reddit.com]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 21. pharmtech.com [pharmtech.com]

- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

The Architect of Amine Reactivity: A Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the precise control of reactivity is paramount. The successful construction of complex molecules, from life-saving pharmaceuticals to novel materials, hinges on the ability to selectively shield and unmask functional groups. Among the arsenal of chemical tools available, the tert-butoxycarbonyl (Boc) protecting group has emerged as a cornerstone for the management of primary and secondary amines. Its widespread adoption is a testament to a near-perfect balance of stability, ease of introduction, and mild, selective removal.[1][2] This in-depth technical guide provides a comprehensive exploration of the Boc group, from its fundamental chemical principles to its strategic application in complex amine synthesis, offering field-proven insights for researchers and drug development professionals.

The Core Principle: Taming the Nucleophilic Amine

Amines are fundamental building blocks in a vast array of biologically active molecules. However, their inherent nucleophilicity and basicity can be a double-edged sword during synthesis.[3] Unprotected amines can engage in a multitude of undesired side reactions, complicating reaction pathways and reducing yields. The primary role of the Boc group is to temporarily convert a reactive amine into a carbamate, a significantly less nucleophilic and basic moiety.[3][4][5] This transformation effectively "pauses" the amine's reactivity, allowing for chemical modifications to be performed on other parts of the molecule without interference.[6]

The key characteristics of an effective protecting group are elegantly embodied by the Boc group:

-

Ease of Introduction: The Boc group is typically installed with high efficiency.[3]

-

Stability: It remains inert under a wide range of reaction conditions.[1][3]

-

Facile and Selective Removal: The Boc group can be cleaved under mild acidic conditions that often leave other sensitive functional groups unharmed.[1][3]

The Chemistry of Control: Boc Protection and Deprotection

A deep understanding of the mechanisms governing the application and removal of the Boc group is crucial for its effective implementation.

Boc Protection: A Nucleophilic Acyl Substitution

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[1][6] This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[6][7] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butoxide.[1][8]

The reaction is often carried out in the presence of a base, such as sodium hydroxide, sodium bicarbonate, or triethylamine (TEA), to neutralize the protonated amine intermediate and drive the reaction to completion.[1][9][10] However, the reaction can also proceed without a base, as the tert-butoxide byproduct can serve this purpose.[4][8]

Experimental Protocol: General Procedure for Boc Protection of a Primary Amine

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent, such as a 2:1 v/v mixture of water and tetrahydrofuran (THF).[10]

-

Base Addition: If required, add a base like triethylamine (1.1 equivalents) and stir for 5 minutes at room temperature.[6]

-

Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) in one portion.[6][10]

-

Reaction: Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[10]

-

Work-up: Upon completion (monitored by TLC), dilute the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.[2][9]

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.[10]

Boc Deprotection: An Acid-Labile Cleavage

The removal of the Boc group is its defining feature and is typically achieved under acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are most commonly employed.[1] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid.[11][12] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[11][12] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[7][11][12]

The liberated tert-butyl cation can potentially alkylate sensitive residues in the molecule, such as tryptophan or methionine.[1][13] To prevent this, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are often added to the deprotection mixture to trap the carbocation.[1][11][14]

Experimental Protocol: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the Boc-protected amine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.1-0.5 M.[11]

-

TFA Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise to the stirred solution. The concentration of TFA can range from 20% to 100% (v/v) relative to the DCM.[11] For substrates with other acid-sensitive groups, starting with a lower concentration of TFA is advisable.

-

Reaction: Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as the hydrochloride or trifluoroacetate salt.[11][15]

-

Neutralization (Optional): To obtain the free amine, dissolve the salt in a suitable solvent and neutralize with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Extract the free amine with an organic solvent.

Strategic Implementation in Complex Synthesis

The true power of the Boc group lies in its strategic application, particularly in the synthesis of complex molecules with multiple functional groups.

Orthogonality: The Key to Selective Deprotection

A significant advantage of the Boc group is its orthogonality with other common amine protecting groups.[10][16] Orthogonality refers to the ability to remove one protecting group in the presence of another, without affecting the second group.[16] The Boc group is:

-

Stable under basic conditions: This allows for the selective removal of base-labile protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of solid-phase peptide synthesis (SPPS).[4][10][17]

-

Stable to catalytic hydrogenation: This permits the removal of groups like the benzyloxycarbonyl (Cbz or Z) group using H₂ and a palladium catalyst, while the Boc group remains intact.[4][10]

This orthogonality is fundamental to complex synthetic strategies, enabling chemists to choreograph a precise sequence of reactions.[6][16]

A Comparative Overview of Amine Protecting Groups

The choice of a protecting group is a critical decision in synthetic planning. The following table provides a comparative analysis of the Boc group with other commonly used amine protecting groups.

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Mild to strong acid (e.g., TFA, HCl) [3][7] | Bases, nucleophiles, catalytic hydrogenation [2][4] |

| Benzyloxycarbonyl | Cbz, Z | Catalytic hydrogenation (H₂, Pd/C)[7] | Acid, base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine)[7] | Acid, catalytic hydrogenation |

| Tosyl | Ts | Strong acid (e.g., HBr, H₂SO₄), strong reducing agents[18] | Mild acid, base, catalytic hydrogenation |

Beyond the Standard Protocol: Milder Deprotection Strategies

While acidic deprotection is the standard, the use of strong acids like TFA can be detrimental to molecules containing other acid-sensitive functionalities.[15] In such cases, a range of milder, alternative deprotection methods have been developed.

| Method | Reagents/Conditions | Key Advantages |

| Milder Protic Acids | Aqueous phosphoric acid, p-toluenesulfonic acid (pTSA)[15] | Less harsh than TFA or HCl. |

| Lewis Acids | Zinc bromide (ZnBr₂), trimethylsilyl iodide (TMSI)[15] | Non-protic conditions, can offer different selectivity. |

| Thermal Deprotection | Heating in a suitable solvent (e.g., water, 2,2,2-trifluoroethanol)[15][19] | Avoids the use of any acid. |

| Other Non-Acidic Methods | Oxalyl chloride in methanol, catalyst-free in hot water[15][19][20] | Useful for highly sensitive substrates. |

The selection of the deprotection method should be carefully considered based on the overall molecular architecture and the presence of other functional groups.

Visualizing the Workflow and Mechanisms

Diagrammatic representations can greatly aid in understanding the chemical transformations and decision-making processes involved in utilizing the Boc protecting group.

Caption: Mechanism of Boc protection of an amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. Protecting group - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

Safety, handling, and MSDS for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate

An In-Depth Technical Guide to the Safe Handling of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) considerations for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate. As a specialized heterocyclic building block in drug discovery and development, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from structurally analogous compounds to establish a robust framework for risk assessment and management. It is intended for researchers, chemists, and drug development professionals who may handle this or similar chemical entities.

Introduction and Compound Profile

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a bifunctional organic molecule featuring a Boc-protected amine on a pyrrolidine ring, which is N-substituted with a piperidine moiety. Such structures are common intermediates in the synthesis of complex pharmaceutical agents.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group and the piperidinyl-pyrrolidine core dictates its reactivity, stability, and potential toxicological profile.

Table 1: Compound Identification

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate | PubChemLite[7] |

| Molecular Formula | C₁₄H₂₇N₃O₂ | PubChemLite[7] |

| Molecular Weight | 269.38 g/mol | PubChemLite[7] |

| CAS Number | Not assigned/found. | N/A |

Hazard Assessment Based on Structural Analogs

The primary hazards associated with this class of compounds are skin, eye, and respiratory tract irritation.[8] A review of GHS classifications for similar molecules indicates a consistent pattern of warnings for these routes of exposure.[6][9]

Table 2: Summary of GHS Hazard Statements from Analogous Compounds

| Hazard Statement | Description | Frequency of Occurrence in Analogs |

| H315 | Causes skin irritation | High[6][8][9] |

| H319 | Causes serious eye irritation | High[6][8][9] |

| H335 | May cause respiratory irritation | High[5][8][10] |

| H302 | Harmful if swallowed | Moderate[11][12] |

| H314 | Causes severe skin burns and eye damage | Low (Compound dependent)[9] |

Causality of Hazards: The irritant properties of these compounds can be attributed to their amine functionalities. While the Boc group mitigates the basicity of the carbamate nitrogen, the piperidine and pyrrolidine nitrogens are secondary and tertiary amines, respectively, which can cause irritation upon contact with mucous membranes and skin.[9][11] Inhalation of airborne powder can lead to irritation of the respiratory system.[5][10]

Although comprehensive toxicological data for the specific compound is unavailable, it is prudent to assume it may be harmful if swallowed, inhaled, or absorbed through the skin.[3][11] The chemical, physical, and toxicological properties have not been thoroughly investigated for many similar research chemicals.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls and is supplemented by appropriate PPE.

Engineering Controls

-

Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][13] The laboratory should be equipped with a general ventilation system that ensures adequate air changes.

-

Safety Stations: Easily accessible and fully functional eyewash stations and safety showers are mandatory in any area where the compound is handled.[13]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. It must be selected based on the potential for exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used in addition to goggles when there is a significant risk of splashing.[14]

-

Skin Protection:

-

Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile) that have been inspected for integrity before use.[3] Gloves must be discarded and replaced immediately if contamination occurs.

-

Lab Coat/Gown: A long-sleeved lab coat is standard. For operations with a higher risk of spillage, a disposable, back-closing gown should be worn.[14]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][15]

Safe Handling and Storage Protocols

Adherence to standardized protocols for handling and storage is essential to maintain compound integrity and prevent accidental exposure.

Handling Protocol

This step-by-step protocol is designed to minimize exposure and contamination.

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

-

Weighing: If weighing the solid, perform the task in the fume hood. Use a draft shield to prevent the powder from becoming airborne.

-

Solution Preparation: Add the solid to the solvent slowly. If necessary, cap and sonicate or vortex to dissolve. Avoid heating solutions outside of a controlled reflux apparatus.

-

Post-Handling: After use, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[4][16]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][13] Many suppliers recommend refrigeration (2-8°C).[17] Keep away from incompatible materials such as strong oxidizing agents.[3][11]

-

Container Integrity: Ensure the container is properly labeled and stored upright to prevent leaks.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.

Diagram 1: Emergency Response Workflow

Caption: Workflow for first-aid response to chemical exposure.

-

Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[11] Seek immediate medical attention if symptoms develop or persist.[3]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[16] If skin irritation occurs, get medical advice.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[16] Immediate medical attention is required.[15]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

Accidental Release and Disposal

Spill Containment and Cleanup

-

Evacuate: Keep unnecessary personnel away from the spill area.[3]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so. Avoid dust formation.[18]

-

Clean-up: For a solid spill, carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[11][13] Do not let the product enter drains.[16]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Diagram 2: Spill Response Protocol

Caption: Step-by-step protocol for managing an accidental chemical spill.

Waste Disposal

Dispose of contaminated waste in accordance with local, regional, and national regulations.[13][15] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[15] Do not dispose of it down the drain or into the environment.[16]

Conclusion

While tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate lacks a dedicated, publicly available MSDS, a thorough analysis of its structural motifs and the safety profiles of analogous compounds allows for the construction of a reliable and conservative safety protocol. The primary risks are associated with irritant effects upon contact, inhalation, or ingestion. By implementing stringent engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively.

References

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. aksci.com [aksci.com]

- 5. capotchem.cn [capotchem.cn]

- 6. tert-butyl N-(pyrrolidin-3-yl)carbamate | C9H18N2O2 | CID 2757234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Tert-butyl n-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate (C14H27N3O2) [pubchemlite.lcsb.uni.lu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.ie [fishersci.ie]

- 12. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]

- 13. kishida.co.jp [kishida.co.jp]

- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. Page loading... [guidechem.com]

A Technical Guide to tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate: A Key Building Block for Drug Discovery

Executive Summary: tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a strategically designed bifunctional molecule increasingly recognized for its utility in medicinal chemistry and drug development. Featuring a Boc-protected amine on a pyrrolidine ring, which is in turn substituted onto a piperidine ring, this compound offers two distinct points for chemical modification. This guide provides an in-depth analysis of its chemical properties, commercial availability, logical synthesis routes, and profound applications as a versatile scaffold for constructing complex molecular architectures, particularly for therapeutics targeting the central nervous system and beyond.

Chemical Identity and Properties

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a saturated heterocyclic compound designed for use as a building block in organic synthesis. Its structure is notable for three key features:

-

A pyrrolidine ring , a five-membered saturated heterocycle widely found in bioactive natural products and FDA-approved drugs.[1][2]

-

A piperidine moiety , one of the most important fragments in drug design, present in numerous pharmaceutical classes.[3][4]

-

A tert-butoxycarbonyl (Boc) protecting group , which masks a primary amine, allowing for selective reaction at the piperidine's secondary amine. This group can be removed under specific acidic conditions to reveal the amine for subsequent functionalization.

The strategic placement of these groups creates a versatile scaffold with distinct reactive sites, enabling chemists to build molecular diversity systematically.

Table 1: Chemical Identifiers and Properties

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate |

| CAS Number | 1260005-73-7 |

| Molecular Formula | C₁₄H₂₇N₃O₂ |

| Molecular Weight | 269.39 g/mol |

| Structure | (See Diagram 1) |

Diagram 1: Chemical structure of the title compound.

Commercial Availability and Procurement

As a specialized building block, tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is not a commodity chemical but is available from several fine chemical suppliers that cater to the research and development market. Procurement for drug discovery campaigns requires careful supplier validation to ensure material quality and batch-to-batch consistency.

Table 2: Representative Commercial Suppliers

| Supplier | Purity | Available Quantities | Notes |

|---|---|---|---|

| ChemScene | ≥98% | Milligrams to Grams | Often used in screening libraries and custom synthesis. |

| CymitQuimica | >95% | Milligrams to Grams | Distributes products from various brands, including Indagoo.[5] |

| Shanghai Chutide | Custom | Milligrams to Kilograms | Specializes in peptides and small molecule building blocks.[6] |

Note: Availability and catalog listings may change. Researchers should verify with suppliers directly. While the exact target molecule is specialized, related precursors like tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0) and tert-Butyl pyrrolidin-3-ylcarbamate (CAS 99724-19-3) are more widely available from larger suppliers like BroadPharm, BLD Pharm, and MilliporeSigma, indicating the feasibility of scaled synthesis.[7][8][9][10][11]

Procurement Insight: When sourcing this intermediate, researchers must demand a Certificate of Analysis (CoA) that includes identity verification (¹H NMR, ¹³C NMR, and MS) and a purity assessment (HPLC or LC-MS). For cGMP applications, supplier audits and a deeper understanding of the synthetic route and impurity profile are non-negotiable.

Synthesis and Chemical Reactivity

A robust and scalable synthesis is crucial for any building block intended for drug development. While proprietary routes are common, a chemically logical and field-proven approach to synthesizing this molecule is through reductive amination .

Conceptual Synthesis Pathway

The most direct strategy involves the coupling of a Boc-protected aminopyrrolidine with a piperidone derivative.

-

Step 1: Iminium Ion Formation: Reaction of tert-butyl pyrrolidin-3-ylcarbamate with N-Boc-4-piperidone . The piperidine nitrogen is temporarily protected (e.g., with another Boc group) to prevent self-condensation and ensure selective reaction at the ketone.

-

Step 2: Reduction: The intermediate iminium ion is reduced in situ to form the desired C-N bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild and effective reagent for this transformation, minimizing side reactions.[12]

-

Step 3: Selective Deprotection: The N-Boc group on the piperidine ring is selectively removed, typically under milder acidic conditions than those required for the carbamate Boc group, yielding the final product.

This cornerstone reaction is widely employed in the synthesis of pharmacologically active compounds containing the 4-aminopiperidine scaffold.[12][13]

Reactivity Profile and Strategic Use

The primary value of this molecule lies in its differential reactivity, which allows for controlled, stepwise elaboration.

-